3,3'-(1,2-Ethanediylbis(oxy))bis(2-methylpropene)
Description
3,3'-(1,2-Ethanediylbis(oxy))bis(2-methylpropene) is a symmetrical ether derivative featuring an ethylene glycol (1,2-ethanediyl) backbone linked to two 2-methylpropene (isobutylene) groups via oxygen bridges. Its molecular formula is C₁₀H₁₆O₂, with a molecular weight of 168.23 g/mol (inferred from analogs in ).
Properties
CAS No. |
50975-38-7 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
2-methyl-3-[2-(2-methylprop-2-enoxy)ethoxy]prop-1-ene |
InChI |
InChI=1S/C10H18O2/c1-9(2)7-11-5-6-12-8-10(3)4/h1,3,5-8H2,2,4H3 |
InChI Key |
XTGIWPVOMMMMJV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)COCCOCC(=C)C |
Related CAS |
55583-69-2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-(1,2-Ethanediylbis(oxy))bis(2-methylpropene) typically involves the reaction of ethylene glycol with 3-chloro-2-methylpropene under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl groups of ethylene glycol attack the electrophilic carbon atoms of 3-chloro-2-methylpropene, resulting in the formation of the ether linkages .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is typically carried out at elevated temperatures and pressures to increase the reaction rate and yield. Catalysts such as sodium hydroxide or potassium hydroxide are often used to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, where the ether linkages are cleaved to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols by breaking the ether bonds.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ether oxygen atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Nucleophiles like or are employed under basic conditions.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ethers depending on the nucleophile used.
Scientific Research Applications
High-Performance Liquid Chromatography (HPLC)
One of the primary applications of 3,3'-(1,2-Ethanediylbis(oxy))bis(2-methylpropene) is in the field of chromatography. It can be effectively analyzed using reverse phase high-performance liquid chromatography (HPLC). The method employs a mobile phase consisting of acetonitrile, water, and phosphoric acid. For mass spectrometry compatibility, phosphoric acid can be substituted with formic acid. This HPLC method is scalable and suitable for isolating impurities during preparative separation processes .
Ultra-Performance Liquid Chromatography (UPLC)
The compound can also be utilized in ultra-performance liquid chromatography (UPLC), where smaller particle columns are available for faster analysis. This method enhances the separation efficiency and reduces analysis time, making it valuable for both research and industrial applications .
Drug Development
In pharmacokinetics, 3,3'-(1,2-Ethanediylbis(oxy))bis(2-methylpropene) may play a role as a component in drug formulations. Its structural properties allow for potential interactions with biological systems, which can be critical in the development of new therapeutics. The compound's behavior in biological matrices can be studied to understand its absorption, distribution, metabolism, and excretion (ADME) properties .
Analytical Method Development
A significant body of research has focused on developing analytical methods that utilize 3,3'-(1,2-Ethanediylbis(oxy))bis(2-methylpropene). For instance, studies have demonstrated its effectiveness in separating complex mixtures in biological samples using advanced chromatographic techniques. These methods have been validated for their accuracy and reproducibility in various laboratory settings .
Toxicological Assessments
Research has also been conducted to evaluate the safety profile of 3,3'-(1,2-Ethanediylbis(oxy))bis(2-methylpropene). Toxicological studies indicate that while it exhibits certain harmful effects upon exposure (e.g., harmful if swallowed or in contact with skin), its application in controlled environments under proper safety protocols can mitigate risks associated with its use .
Summary of Findings
The applications of 3,3'-(1,2-Ethanediylbis(oxy))bis(2-methylpropene) span across analytical chemistry and pharmacology. Its utility in HPLC and UPLC makes it a valuable tool for researchers aiming to analyze complex compounds efficiently. Additionally, its potential role in drug formulation highlights its importance in pharmaceutical research.
| Application Area | Details |
|---|---|
| Chromatography | Effective in HPLC and UPLC for analyzing complex mixtures |
| Pharmacokinetics | Potential component in drug formulations; studies on ADME properties |
| Toxicological Safety | Exhibits harmful effects but manageable under controlled conditions |
Mechanism of Action
The mechanism of action of 3,3’-(1,2-Ethanediylbis(oxy))bis(2-methylpropene) involves its ability to form stable ether linkages. These linkages can interact with various molecular targets, such as enzymes or receptors, depending on the specific application. The compound’s structure allows it to participate in a variety of chemical reactions, making it a versatile intermediate in both biological and chemical processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The following table highlights key structural analogs, focusing on substituent groups and their implications:
Key Observations :
- Reactivity: The target compound’s terminal alkenes (2-methylpropene) enable polymerization or addition reactions, similar to methacrylate esters in .
- Stability : Nitroarene derivatives () are less thermally stable due to nitro group sensitivity, whereas thiol-containing analogs () may oxidize readily.
Physical-Chemical Properties
Data from related compounds suggest trends in solubility, boiling points, and thermodynamic properties:
Thermodynamic Properties (Heat Capacity):
- 2,2'-(1,2-Ethanediylbis(oxy))bis-ethanol (Ethylene glycol derivative): Exhibits higher heat capacity (47 J/mol·K) due to hydroxyl groups enhancing hydrogen bonding .
- Target Compound: Predicted to have lower heat capacity (~35–40 J/mol·K) due to nonpolar alkene substituents.
Solubility and Polarity:
Case Study :
Toxicity and Environmental Impact
Hazard data from analogs suggest variability in safety profiles:
- Ethylene glycol diallyl ether (structurally similar to target compound): Classified as hazardous to aquatic environments (Chronic Category 3) .
- Nitroarene derivatives : Exhibit acute oral toxicity (Category 4) and eye irritation (Category 1) .
- Thiol-containing analogs : May release toxic sulfides upon degradation .
Regulatory Status :
- The target compound’s alkene groups pose flammability risks, while ethylene glycol backbone derivatives often require handling under inert atmospheres .
Biological Activity
3,3'-(1,2-Ethanediylbis(oxy))bis(2-methylpropene), also known as Bis-aminopropyl diglycol dimaleate (CAS No. 1629579-82-3), is a compound with significant industrial applications, particularly in haircare products. This article explores its biological activity, focusing on its health effects, potential toxicology, and relevant case studies.
- Chemical Name : 3,3'-(1,2-Ethanediylbis(oxy))bis(2-methylpropene)
- CAS Number : 1629579-82-3
- Molecular Formula : C₁₄H₂₄N₂O₄
Biological Activity Overview
The biological activity of this compound has been evaluated through various studies focusing on its toxicity, skin sensitization potential, and overall safety in cosmetic applications.
Toxicity Studies
- Acute Toxicity :
-
Skin Sensitization :
- Human Repeat Insult Patch Tests (HRIPT) conducted at concentrations up to 19% revealed no allergic reactions among participants. The percentage of volunteers showing irritant reactions was minimal (1%) across multiple studies .
- A local lymph node assay indicated that the compound could act as a skin sensitizer under certain conditions, although the results were not definitive due to irritant effects observed .
Case Study 1: Evaluation for Haircare Products
A significant evaluation was conducted to assess the risks associated with the use of this chemical in haircare products at concentrations higher than previously assessed (up to 20%). The findings concluded that when used according to safety guidelines, the risks could be managed effectively .
Case Study 2: Carcinogenicity Assessment
A study investigated the carcinogenic potential of similar compounds using a medium-term rat liver bioassay. The results indicated that neither the test substance nor similar compounds increased hepatocellular foci positive for glutathione S-transferase placental form (GST-P), suggesting a lack of hepatocarcinogenicity .
Summary of Findings
| Parameter | Value/Outcome |
|---|---|
| Oral LD50 | >2000 mg/kg |
| Dermal LD50 | 3650 mg/kg |
| Skin Sensitization | No allergic reactions in HRIPT; minimal irritant reactions |
| Carcinogenicity | No increase in GST-P-positive foci in rat studies |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
